Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Epigenetics KDM1A/LSD1 Inhibition Oncology

This Boc-protected 4-fluoro-4-carbamoylpiperidine is a differentiated building block featuring a geminal fluoro and carbamoyl group at the 4-position—a motif absent from generic fluoropiperidine alternatives. It serves as a validated KDM1A inhibitor starting point (Ki = 140 nM) with favorable CNS drug-like properties (cLogP = 1.21) and negligible CYP3A4 liability (IC50 > 50,000 nM). A published 65% yield synthesis protocol supports scale-up. Choose this scaffold for focused library synthesis, SAR exploration around the 4-fluoropiperidine-4-carboxamide core, and IP-advantaged chemical space exploration.

Molecular Formula C11H19FN2O3
Molecular Weight 246.28 g/mol
CAS No. 918431-92-2
Cat. No. B1502668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate
CAS918431-92-2
Molecular FormulaC11H19FN2O3
Molecular Weight246.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)F
InChIInChI=1S/C11H19FN2O3/c1-10(2,3)17-9(16)14-6-4-11(12,5-7-14)8(13)15/h4-7H2,1-3H3,(H2,13,15)
InChIKeyMPVTVWRYWAGFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate (CAS 918431-92-2): A Differentiated Fluorinated Piperidine Scaffold for Medicinal Chemistry


Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate (CAS 918431-92-2) is a Boc-protected, 4-fluoro-4-carbamoyl-substituted piperidine derivative . It functions primarily as a protected intermediate, designed for the modular introduction of a 4-fluoropiperidine-4-carboxamide motif into more complex pharmacophores [1]. The presence of the 4-fluoro substituent is known in the broader class of fluoropiperidines to influence molecular conformation and metabolic stability, while the Boc group provides a standard amine protection strategy orthogonal to many common reaction conditions [2].

Why Generic 4-Fluoropiperidines Cannot Replace Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate (918431-92-2)


Simple 4-fluoropiperidine or other generic fluoropiperidine building blocks lack the specific combination of the Boc-protected amine, the 4-carbamoyl group, and the 4-fluoro substituent that defines this exact scaffold . Substituting a different derivative, such as one without the carbamoyl group or with an alternative protecting group, will alter reaction outcomes, necessitate changes to synthetic routes, and fundamentally change the properties of the final target molecule . The specific electronic and steric environment created by the geminal fluoro and carbamoyl groups at the 4-position is not present in other commercially available piperidine building blocks [1]. The data presented in Section 3 quantifies the functional consequences of these structural features relative to alternative scaffolds.

Quantitative Evidence for Differentiated Selection of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate (918431-92-2)


Sub-Micromolar Biochemical Potency Against KDM1A (LSD1) Epigenetic Target

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate exhibits a Ki of 140 nM against human recombinant KDM1A (LSD1), a key histone demethylase target in oncology [1]. While no direct head-to-head comparison data is available in the public domain for this exact compound against close analogs, this sub-micromolar activity on a validated epigenetic target differentiates it from many other commercially available fluoropiperidine building blocks that are typically inactive or have undefined activity against this class of enzymes [1].

Epigenetics KDM1A/LSD1 Inhibition Oncology

Demonstrated Low Off-Target CYP3A4 Inhibition Compared to Typical Drug Candidates

In a fluorometric assay using BFC as a substrate, tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate demonstrated an IC50 greater than 50,000 nM against CYP3A4, the major human drug-metabolizing enzyme [1]. This is a favorable property. For context, a typical CYP3A4 inhibitor used as a positive control in such assays, like ketoconazole, exhibits an IC50 of < 100 nM. This >500-fold higher IC50 indicates that the scaffold itself has a very low propensity to cause CYP3A4-mediated drug-drug interactions, a key differentiator from many lipophilic amine-containing drug candidates [1].

ADME-Tox Drug-Drug Interaction CYP Inhibition

Moderate Inhibitory Activity Against SGLT1 Transporter

The compound shows an IC50 of 33,000 nM for inhibition of the human sodium/glucose cotransporter 1 (SGLT1) in a cell-based [14C]AMG uptake assay [1]. While moderate, this provides a quantitative benchmark against this transporter class. Clinically efficacious SGLT1 inhibitors, such as mizagliflozin, have reported IC50 values in the single-digit nanomolar range [2]. This suggests that while the scaffold interacts with SGLT1, its affinity is several thousand-fold lower, indicating a starting point for optimization rather than a direct lead [1].

Diabetes SGLT1 Inhibition Metabolic Disease

Validated Synthetic Route with Reported Yield of 65% for Carbamoylation Step

A published synthetic procedure details the key carbamoylation step from 1-Boc-4-fluoro-4-piperidinecarboxylic acid, achieving a 65% yield of the target compound after workup and without the need for chromatographic purification . While this is a single reported yield and not a fully optimized process parameter, it provides a practical benchmark for medicinal chemists planning a synthetic route. This compares favorably to the yields often reported for analogous carbamoylation reactions on hindered, geminally substituted piperidines, which can be lower due to steric constraints .

Organic Synthesis Process Chemistry Route Scouting

Computed Physicochemical Properties (LogP, Solubility) Define Molecular Space

The compound's computed LogP is 1.21, and its calculated aqueous solubility is 3.7 g/L at 25°C . In contrast, a typical 4-aryl piperidine drug intermediate might have a LogP > 3 and significantly lower aqueous solubility [1]. The combination of a low LogP and moderate water solubility indicates this scaffold resides in a favorable region of chemical space for CNS drug discovery, balancing permeability with solubility and minimizing high lipophilicity-related attrition [2].

ADME Prediction Physicochemical Properties Lead-Likeness

Validated Application Scenarios for Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate (918431-92-2)


Epigenetic Probe and Lead Discovery Targeting KDM1A (LSD1)

This compound is a rational choice for initiating a medicinal chemistry campaign targeting KDM1A, a validated oncology target. Its demonstrated biochemical activity (Ki = 140 nM) [1] provides a defined starting point for structure-activity relationship (SAR) exploration. Procurement is justified for labs seeking to build focused libraries around a 4-fluoropiperidine-4-carboxamide core to modulate KDM1A activity.

Synthesis of CNS-Penetrant Drug Candidates with Reduced CYP3A4 Liability

The combination of favorable calculated physicochemical properties (cLogP = 1.21) and a demonstrated low risk of CYP3A4 inhibition (IC50 > 50,000 nM) [1] makes this scaffold a strategic choice for CNS drug discovery programs . Its use can potentially mitigate common ADME-Tox liabilities associated with more lipophilic amine building blocks.

A Protected Intermediate for Complex Target Synthesis

As a Boc-protected amine, this compound is designed for incorporation into larger molecules via standard peptide coupling or other amide bond-forming reactions at the carbamoyl group, or after Boc deprotection to reveal the free piperidine amine [1]. A published synthetic protocol with a reported 65% yield for its preparation provides a tangible starting point for scale-up or analog synthesis .

Building Block for Focused Fluorine-Containing Libraries

The unique combination of a geminal fluoro and carbamoyl group at the 4-position of a piperidine ring is not common among commercial building blocks. This scaffold can serve as a cornerstone for generating diverse, fluorine-containing compound libraries aimed at exploring new chemical space for undruggable targets or for gaining intellectual property advantages [1].

Technical Documentation Hub

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